4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
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Overview
Description
Employ amination reactions to introduce the amino group at the desired position.
Utilize carbamoylation reactions with butyl isocyanate to introduce the butylcarbamoyl group.
Attachment of the Benzoic Acid Moiety
Conduct coupling reactions, such as Suzuki or Heck coupling, to attach the benzoic acid moiety to the pyrrolo[2,3-b]quinoxaline core.
Industrial Production Methods
Industrial-scale production may vary, but generally involves optimizing the above synthetic routes for larger batches. Key considerations include:
Use of scalable reaction conditions.
Ensuring high yields and purity through purification techniques like crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid typically involves multi-step organic synthesis techniques. Here's a general outline:
Formation of the Pyrrolo[2,3-b]quinoxaline Core
Start with commercially available quinoxaline derivatives.
Conduct cyclization reactions under acidic or basic conditions to form the pyrrolo[2,3-b]quinoxaline core.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized under mild conditions to form N-oxides or other oxygenated derivatives.
Reduction: : Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: : Participates in nucleophilic substitution reactions, particularly at the amino group and carbamoyl moiety.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Uses reagents like alkyl halides, aryl halides, and bases under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: : Forms N-oxides or oxygenated heterocycles.
Reduction: : Leads to the formation of amines, alcohols, or reduced heterocyclic rings.
Substitution: : Produces derivatives with varying substituents on the pyrrolo[2,3-b]quinoxaline core.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry studies.
Biology
Investigated for its potential antimicrobial properties.
Studied for interactions with biological macromolecules like DNA and proteins.
Medicine
Explored for its potential as a lead compound in drug discovery.
Examined for anti-cancer, anti-inflammatory, or anti-viral activities.
Industry
Utilized in the design of novel materials with specific electronic or optical properties.
Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The compound's mechanism of action varies depending on its application. In biological contexts:
Molecular Targets: : Interacts with enzymes, receptors, or nucleic acids.
Pathways Involved: : Modulates signaling pathways, enzyme activities, or genetic expression.
Comparison with Similar Compounds
4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid can be compared to other quinoxaline derivatives, such as:
Quinoxaline: : Simpler structure, used in medicinal chemistry and as a precursor in syntheses.
2,3-Diaminoquinoxaline: : Similar reactivity but lacks the pyrrolo and benzoic acid moieties.
Uniqueness
Possesses a more complex structure, offering unique reactivity and interactions.
Potential for diverse applications due to its multifaceted functionality.
Similar compounds include:
4-(quinoxalin-2-yl)benzoic acid
2-butylamino-3-(pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid
N-carbamoyl-2-aminoquinoxaline
These comparisons highlight its unique features and potential advantages in various applications.
Properties
IUPAC Name |
4-[2-amino-3-(butylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-2-3-12-24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)23)14-10-8-13(9-11-14)22(29)30/h4-11H,2-3,12,23H2,1H3,(H,24,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBIJLKOMNAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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